molecular formula C14H12BrF2N B1405849 [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine CAS No. 1480180-18-4

[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine

Cat. No.: B1405849
CAS No.: 1480180-18-4
M. Wt: 312.15 g/mol
InChI Key: LHVNBVZJKCOYDC-UHFFFAOYSA-N
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Description

[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine is an organic compound with the molecular formula C14H12BrF2N. It is a derivative of benzylamine, where the benzyl groups are substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with 2-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    [(4-Bromo-3-fluorophenyl)methyl]hydrazine: Similar structure but with a hydrazine group instead of an amine.

    (4-Bromo-3-fluorophenyl)methylamine: Similar structure but with a different alkyl group.

    (4-Bromo-3-fluorophenyl)methanamine hydrochloride: Similar structure but in the form of a hydrochloride salt.

Uniqueness

[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of novel compounds and the study of molecular interactions .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2N/c15-12-6-5-10(7-14(12)17)8-18-9-11-3-1-2-4-13(11)16/h1-7,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVNBVZJKCOYDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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